1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

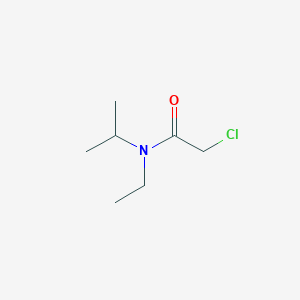

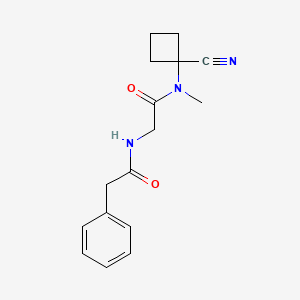

The compound “1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C18H21FN2O3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 3-fluoro-4-methylphenyl group and an azetidin-3-yl group. The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography.Physical And Chemical Properties Analysis

The molecular weight of the compound is 332.375. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the resources I have.Applications De Recherche Scientifique

PET Imaging of nAChRs

One significant application involves the synthesis and in vivo binding properties of fluorinated derivatives for positron emission tomography (PET) imaging. A study by Doll et al. (1999) describes the synthesis of a potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, suitable for PET imaging of central nAChRs. This compound shows promise due to its selectivity and ability to modulate cerebral uptake by the endogenous ligand acetylcholine, making it suitable for brain imaging applications (Doll et al., 1999).

Biotransformation and Metabolic Pathways

Lindgren et al. (2013) explored the biotransformation of β-secretase inhibitors, highlighting the metabolic fate of compounds containing pyridine and pyrimidine rings. The study reveals an unusual metabolic pathway involving ring contraction, which is significant for understanding the metabolic stability and potential toxicity of these inhibitors (Lindgren et al., 2013).

Fluorescent Organoboron Complexes

Research on unsymmetrical organoboron complexes containing imidazolidine dione moieties by Garre et al. (2019) showed the development of highly fluorescent compounds. These findings are relevant for bioorthogonal chemistry and developing fluorescent probes for biological imaging (Garre et al., 2019).

Spirofluorenes and Biological Activity

Abou-Gharbia et al. (1978) synthesized spirofluorenes with potential biological interest, indicating the broad applicability of such compounds in medicinal chemistry for developing new therapeutic agents (Abou-Gharbia et al., 1978).

Antimicrobial and Antitubercular Studies

Haddad et al. (2015) synthesized spiro[pyrrolidin-2,3′-oxindoles] and screened them for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several compounds exhibited activities comparable to standard drugs, highlighting the potential of spiro compounds in treating infectious diseases (Haddad et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBJJWWAQIUNCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2845642.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2845643.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845644.png)

![N-(4-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2845645.png)

![2-(3-Chloro-4-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2845650.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2845654.png)

![N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2845660.png)